molecular formula C8H7FN2O B571938 (2-Fluoro-5-methoxy-pyridin-3-yl)-acetonitrile CAS No. 1227581-06-7

(2-Fluoro-5-methoxy-pyridin-3-yl)-acetonitrile

Cat. No.: B571938
CAS No.: 1227581-06-7
M. Wt: 166.155
InChI Key: CRFALKKPNXXMKX-UHFFFAOYSA-N
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Description

(2-Fluoro-5-methoxy-pyridin-3-yl)-acetonitrile is a pyridine-based nitrile derivative featuring a fluorine atom at the 2-position and a methoxy group at the 5-position of the pyridine ring, with an acetonitrile moiety attached to the 3-position. The fluorine substituent enhances electronegativity and metabolic stability, while the methoxy group contributes to solubility and electronic modulation.

Properties

IUPAC Name

2-(2-fluoro-5-methoxypyridin-3-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2O/c1-12-7-4-6(2-3-10)8(9)11-5-7/h4-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRFALKKPNXXMKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(N=C1)F)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoro-5-methoxy-pyridin-3-yl)-acetonitrile typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 2-fluoro-5-methoxypyridine.

    Nitrile Formation: The nitrile group is introduced through a nucleophilic substitution reaction. This can be achieved by reacting 2-fluoro-5-methoxypyridine with a suitable cyanating agent such as sodium cyanide (NaCN) or potassium cyanide (KCN) under basic conditions.

    Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-120°C) to facilitate the substitution process.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

(2-Fluoro-5-methoxy-pyridin-3-yl)-acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.

    Substitution: Nucleophilic substitution reactions often require a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of (2-Fluoro-5-methoxy-pyridin-3-yl)-acetic acid.

    Reduction: Formation of (2-Fluoro-5-methoxy-pyridin-3-yl)-ethylamine.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of (2-Fluoro-5-methoxy-pyridin-3-yl)-acetonitrile involves multiple steps, often starting from readily available pyridine derivatives. The compound is characterized by its unique structure, which includes a fluorine atom and a methoxy group on the pyridine ring, enhancing its reactivity and biological activity.

Key Characteristics:

  • IUPAC Name: (2-Fluoro-5-methoxy-3-pyridinyl)acetonitrile
  • Molecular Formula: C₈H₇FN₂O
  • Molecular Weight: 168.15 g/mol
  • Chemical Structure: InChI Key CRFALKKPNXXMKX\text{InChI Key CRFALKKPNXXMKX}

Biological Activities

The compound has shown promising biological activities, particularly in anticancer research. Studies indicate that derivatives of pyridine compounds can exhibit cytotoxic effects against various cancer cell lines.

Anticancer Properties

Research has demonstrated that this compound analogs can disrupt cellular integrity and affect glucose metabolism, which is crucial in cancer progression. For instance, a study highlighted that certain pyridine derivatives exhibited significant cytotoxicity against melanoma cells .

Drug Development

The compound has potential applications in drug discovery, particularly as a lead compound for developing new anticancer agents. Its ability to form intramolecular hydrogen bonds may enhance its pharmacokinetic properties, making it a candidate for further optimization in drug design .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of this compound and its derivatives:

StudyFindings
Aibani et al., 2021 Explored the use of amphiphilic polymers for drug delivery systems incorporating pyridine derivatives, enhancing the efficacy of anticancer drugs.
ResearchGate Study Investigated the molecular docking analysis of phenstatin-based compounds linked to pyridine structures, revealing their potential as tubulin polymerization inhibitors with anticancer properties.
Sigma-Aldrich Data Provided insights into the analytical applications of this compound in various biochemical assays.

Mechanism of Action

The mechanism of action of (2-Fluoro-5-methoxy-pyridin-3-yl)-acetonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability, while the methoxy group can influence its solubility and bioavailability.

Comparison with Similar Compounds

Structural Analog: 3-Ethoxy-2-(2-pyridinyl)propenonitrile

Key Differences :

  • Backbone: The target compound is a pyridin-3-yl-acetonitrile, whereas 3-Ethoxy-2-(2-pyridinyl)propenonitrile features a propenonitrile chain (CH₂-C≡N) conjugated to a 2-pyridinyl group.
  • Substituents : The ethoxy group in the analog replaces the methoxy and fluorine in the target compound.
  • Synthesis :
    • The analog is synthesized via condensation of 2-pyridinylacetonitrile with triethyl orthoformate in acetic anhydride using ZnCl₂ as a catalyst at 100–120°C .
    • In contrast, the target compound likely requires halogenation and methoxylation steps to introduce fluorine and methoxy groups, which may involve palladium-catalyzed cross-coupling or nucleophilic aromatic substitution.

Spectral Data Comparison :

Property Target Compound (Inferred) 3-Ethoxy-2-(2-pyridinyl)propenonitrile
¹H NMR (δ ppm) ~8.5 (pyridine-H), ~4.0 (OCH₃) 8.6–7.4 (pyridine-H), 4.4 (OCH₂CH₃)
IR (C≡N stretch) ~2240 cm⁻¹ 2230 cm⁻¹
MS (m/z) Not reported 203 (M+H)

Patent-Based Analogs: Triazole-Benzoimidazole Acetonitriles

Examples 61 and 62 from EP 1 926 722 B1 (Table 2, ) are structurally complex derivatives containing:

  • Core : Triazole or benzimidazole rings fused with pyridine.
  • Substituents : Fluorine, trifluoromethyl, and ethyl-piperazinyl groups.
  • Functional Groups : Acetonitrile is attached to triazole (Example 61) or pyridine (Example 62).

Key Comparisons :

Feature Target Compound Example 61/62
Heterocycle Pyridine Triazole-benzimidazole-pyridine hybrid
Electron-Withdrawing Groups 2-Fluoro, 5-methoxy 2-Fluoro, trifluoromethyl
Applications Intermediate for pharmaceuticals Kinase inhibitors (implied by patent context)

The target compound’s simpler structure offers synthetic flexibility, whereas Examples 61/62 prioritize target specificity through multi-heterocyclic frameworks.

Physicochemical and Reactivity Profiles

Solubility and Lipophilicity

  • The methoxy group in the target compound improves water solubility compared to ethoxy or trifluoromethyl substituents in analogs.
  • Fluorine reduces polar surface area, enhancing membrane permeability relative to non-fluorinated pyridines.

Reactivity of the Nitrile Group

  • The acetonitrile moiety in all compounds serves as a handle for further functionalization (e.g., hydrolysis to carboxylic acids or cyclization to tetrazoles).
  • Steric hindrance from the 2-fluoro and 5-methoxy groups in the target compound may slow nucleophilic attacks compared to less-substituted analogs.

Biological Activity

(2-Fluoro-5-methoxy-pyridin-3-yl)-acetonitrile is a pyridine derivative that has garnered attention due to its potential biological activities. This compound features a fluorine atom and a methoxy group, which are known to enhance the pharmacological properties of similar compounds. This article explores the biological activity of this compound, including its mechanism of action, pharmacological effects, and relevant case studies.

The mechanism of action for this compound involves its interaction with specific molecular targets. The fluorine and methoxy groups enhance the compound's binding affinity to various enzymes and receptors, modulating biological pathways that can lead to diverse pharmacological effects. The compound has shown potential in affecting neurotransmitter systems and may influence pathways related to inflammation and cancer .

Antimicrobial Activity

Recent studies indicate that compounds related to this compound exhibit significant antimicrobial properties. For example, a related pyridine derivative demonstrated moderate to good antibacterial activity against Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 4.69 µM to 22.9 µM against various strains .

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (µM) against Bacteria
Compound A (related)4.69 - 22.9
Compound B (related)5.64 - 77.38
Compound C (related)8.33 - 23.15

Anticancer Activity

In vitro studies have shown that this compound derivatives possess anticancer properties, particularly against breast cancer cell lines such as MCF-7 and MDA-MB-231. The observed IC50 values suggest effective growth inhibition compared to standard chemotherapeutics like 5-Fluorouracil .

Table 2: Anticancer Activity

Cell LineIC50 (µM)Comparison with 5-FU (IC50)
MCF-710.017.02
MDA-MB-2318.011.73

Case Study 1: Antiviral Activity

A study focused on the antiviral potential of similar compounds revealed that certain derivatives exhibited significant antiviral activity against influenza viruses, with a notable reduction in viral load in infected models .

Case Study 2: Neuropharmacological Effects

Research examining the neuropharmacological effects highlighted that compounds with similar structures could act as modulators of glutamatergic signaling pathways, potentially benefiting conditions like schizophrenia .

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